molecular formula C9H17ClN2O B13492211 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride

Katalognummer: B13492211
Molekulargewicht: 204.70 g/mol
InChI-Schlüssel: IGYZBKJSNGZMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane core with an amino group, a methyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride typically involves a series of chemical reactions starting from readily available starting materials. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its non-methylated counterparts.

Eigenschaften

Molekularformel

C9H17ClN2O

Molekulargewicht

204.70 g/mol

IUPAC-Name

4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-11-7(12)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3,(H,11,12);1H

InChI-Schlüssel

IGYZBKJSNGZMRK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C12CCC(C1)(CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.